Oral Bioavailability vs. Itraconazole
Fosravuconazole L-lysine ethanolate (F-RVCZ) is a phosphate ester prodrug designed to overcome the poor aqueous solubility and variable oral absorption of its parent compound ravuconazole. In a comparative pharmacokinetic analysis, F-RVCZ demonstrated absolute oral bioavailability of approximately 100% [1]. This is in marked contrast to itraconazole, a commonly used oral azole for onychomycosis, which exhibits absolute oral bioavailability of approximately 55% [2]. The high and consistent bioavailability of F-RVCZ ensures predictable systemic exposure to the active moiety, ravuconazole, thereby reducing the risk of subtherapeutic dosing and treatment failure.
| Evidence Dimension | Absolute oral bioavailability |
|---|---|
| Target Compound Data | ~100% |
| Comparator Or Baseline | Itraconazole: ~55% |
| Quantified Difference | Approximately 1.8-fold higher bioavailability |
| Conditions | Oral administration in healthy subjects (F-RVCZ) and clinical pharmacokinetic studies (itraconazole) |
Why This Matters
Superior and consistent bioavailability reduces inter-patient variability and the need for therapeutic drug monitoring, a key advantage for clinical laboratories and healthcare providers managing patient care.
- [1] Nakano M, Aoki Y, Yamaguchi H. Drug properties of fosravuconazole L-lysine ethanolate (NAILIN® Capsules 100 mg), a new oral azole therapeutic for onychomycosis: an analysis based on non-clinical and clinical trial data. Nihon Yakurigaku Zasshi. 2019;153(2):79-87. View Source
- [2] Barone JA, Koh JG, Bierman RH, Colaizzi JL, Swanson KA, Gaffar MC, et al. Food interaction and steady-state pharmacokinetics of itraconazole capsules in healthy male volunteers. Antimicrob Agents Chemother. 1993;37(4):778-784. View Source
